molecular formula C8H13Cl3N2O B1446520 2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride CAS No. 1185770-65-3

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride

Cat. No. B1446520
M. Wt: 259.6 g/mol
InChI Key: PAQQQGWUVIFWPJ-UHFFFAOYSA-N
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Description

The compound is a derivative of phenol, which is a type of aromatic compound widely used in industry and research . The “2,6-bis(Aminomethyl)” part suggests that there are two aminomethyl (-NH2-CH2-) groups attached to the phenol ring at the 2 and 6 positions . The “4-chloro” part indicates a chlorine atom attached at the 4 position of the phenol ring . The “dihydrochloride” likely refers to the presence of two hydrochloride (HCl) groups, which could be counterions balancing the charge of the molecule .


Molecular Structure Analysis

The molecular structure of “2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride” would likely be a phenol ring with aminomethyl groups at the 2 and 6 positions and a chlorine atom at the 4 position . The exact structure would depend on the positions of the hydrochloride ions .


Chemical Reactions Analysis

Similar compounds, such as 2,6-bis(chloromethyl)pyridine, are used as building blocks in the synthesis of a variety of pyridine derivatives . They can coordinate with metal ions through the nitrogen atom to form complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride” would depend on its exact structure. Similar compounds, such as 2-picolylamine, are colorless liquids with a density of 1.049 g/mL at 25 °C .

Scientific Research Applications

Luminescent Chelates Formation

2,6-Bis(Aminomethyl)-4-chlorophenol dihydrochloride has been studied for forming luminescent chelates with europium(III). One such chelate, featuring a dimeric structure with two Europium(III) cations, demonstrated an exceptionally long lifetime of 0.97 ms for sensitized transitions of Europium(III) in aqueous solutions, highlighting its potential in photoluminescence applications (Latva, Kulmala, & Haapakka, 1996).

Catalytic Activity in Copper(II) Complexes

Research has explored the catalytic properties of Mannich-based dinuclear Copper(II) complexes involving derivatives of 2,6-bis(Aminomethyl)-4-chlorophenol. These complexes demonstrated effective catecholase activity, which is significant for understanding and designing enzymatic and catalytic processes (Sanyal et al., 2016).

Synthesis and Characterization in Organic Chemistry

In the field of organic chemistry, the compound has been used to synthesize and characterize novel α,α'-bis(aminomethyl)oligothiophenes. These studies are crucial for developing materials with controlled electronic properties, especially in the context of semiconducting polymers and molecular electronics (Muguruma et al., 1996).

Interaction with Zinc(II) Complexes

Research into mononuclear zinc(II) complexes has incorporated 2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride. These studies provide insights into the coordination chemistry of zinc and its potential applications in material science and catalysis (Habbadi et al., 1998).

Application in Photochemistry

This compound has also been investigated in photochemical studies, particularly in the context of electron-induced reactions. These studies contribute to our understanding of photochemical processes, which are fundamental in areas like solar energy conversion and photodynamic therapy (Jiang et al., 2006).

Safety And Hazards

The safety and hazards would depend on the exact compound. For example, 2-picolylamine is classified as a skin corrosive and has precautionary statements including “Avoid breathing dust/fume/gas/mist/vapours/spray” and "Wear protective gloves/protective clothing/eye protection/face protection" .

Future Directions

The future directions would depend on the specific applications of “2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride”. Similar compounds are used in a variety of research areas, including the synthesis of new materials and catalysts .

properties

IUPAC Name

2,6-bis(aminomethyl)-4-chlorophenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O.2ClH/c9-7-1-5(3-10)8(12)6(2-7)4-11;;/h1-2,12H,3-4,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQQQGWUVIFWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)O)CN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Chu, W Huang - Inorganic Chemistry Communications, 2008 - Elsevier
Two novel compartmental macrocyclic dinuclear copper(II) complexes with different bridging ligands, formulated as [Cu 2 II (L)(μ 2 -Cl)]·1.5(H 2 O) (1) and [Cu 2 II (L)(μ 2 -OAc)]·(DMF) (2)…
Number of citations: 14 www.sciencedirect.com

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